

# A Technical Guide to the Flavor and Fragrance Profile of Pear Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl dodeca-2,4-dienoate

Cat. No.: B15475613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pear ester, chemically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key volatile organic compound that defines the characteristic aroma and flavor of pears, particularly the Williams (Bartlett) variety.<sup>[1][2][3]</sup> Its potent and multifaceted sensory profile, encompassing fruity, green, and sweet notes, has led to its widespread use in the flavor and fragrance industries.<sup>[1][4]</sup> Beyond its organoleptic properties, pear ester also plays a significant role in chemical ecology, acting as a kairomone for certain insect species.<sup>[3][5]</sup> This technical guide provides an in-depth exploration of the flavor and fragrance profile of pear ester, its physicochemical properties, natural occurrence, and the underlying biochemical pathways of its biosynthesis and sensory perception. Detailed experimental protocols for its synthesis, analysis, and sensory evaluation are also presented to support further research and application in various scientific and industrial fields.

## Chemical and Physical Properties

Pear ester is a colorless to pale yellow liquid with the molecular formula  $C_{12}H_{20}O_2$  and a molecular weight of 196.29 g/mol.<sup>[2][5][6]</sup> Its chemical structure features a ten-carbon chain with two double bonds at the second and fourth positions, and an ethyl ester functional group. The specific stereochemistry of the double bonds, (2E,4Z), is crucial for its characteristic pear-like aroma. A comprehensive summary of its physicochemical properties is provided in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	[1][2]
Molecular Weight	196.29 g/mol	[2][3]
CAS Number	3025-30-7	[6]
FEMA Number	3148	[6]
Appearance	Colorless to pale yellow liquid	[6]
Odor Profile	Juicy, green, characteristic of Williams/Bartlett pear, with sweet and fruity notes.	[7]
Flavor Profile	Fruity, oily, juicy, and fleshy notes reminiscent of Williams pear.	[6]
Boiling Point	70-72 °C at 0.05 mmHg	[1]
Flash Point	>100 °C	[6]
Specific Gravity (d20/20)	0.901 - 0.911	[6]
Refractive Index (nD/20)	1.481 - 1.491	[6]
Solubility	Soluble in ethanol, chloroform, and methanol (slightly); Insoluble in water.	[3]
LogP	4.1 - 4.7	[3]
Vapor Pressure	1.6 hPa at 21.1 °C	[3]
Sensory Detection Threshold	100 ppb (0.00001%)	[2]

## Flavor and Fragrance Profile

The sensory characteristics of pear ester are described as intensely fruity and green, with a profile that is strikingly similar to that of a ripe Williams pear.[7] The flavor is characterized by juicy, sweet, and fleshy notes.[1][6] In fragrance applications, it imparts a juicy and ripe Bartlett

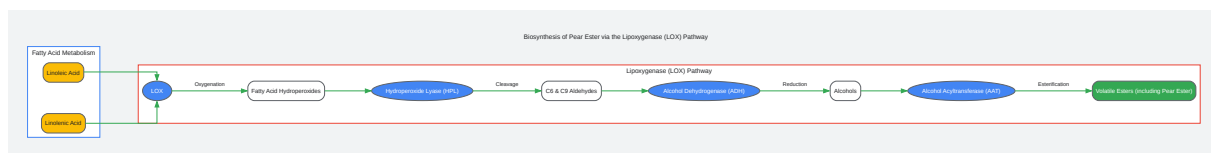
pear note, which is particularly useful in fruity-floral compositions.[8] Its versatility allows it to be used in a variety of flavor applications, including apple, mango, and other tropical fruit profiles.  
[8]

## Natural Occurrence

Pear ester is a naturally occurring compound found in a variety of fruits. It is a key component of the volatile profile of Bartlett pears and is also found in apples, Concord grapes, quince, and pear brandy.[1][9][10] The concentration of pear ester can vary significantly between different pear cultivars and is influenced by the fruit's ripeness. A commercial 'pear essence' derived from the fermentation of 'Bartlett' pears was found to contain approximately 31.8% ethyl (E,Z)-2,4-decadienoate.[11]

## Biosynthesis of Pear Ester in Pears

The biosynthesis of pear ester, along with other volatile esters in pears, primarily follows the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key part of the broader fatty acid metabolism in the fruit.



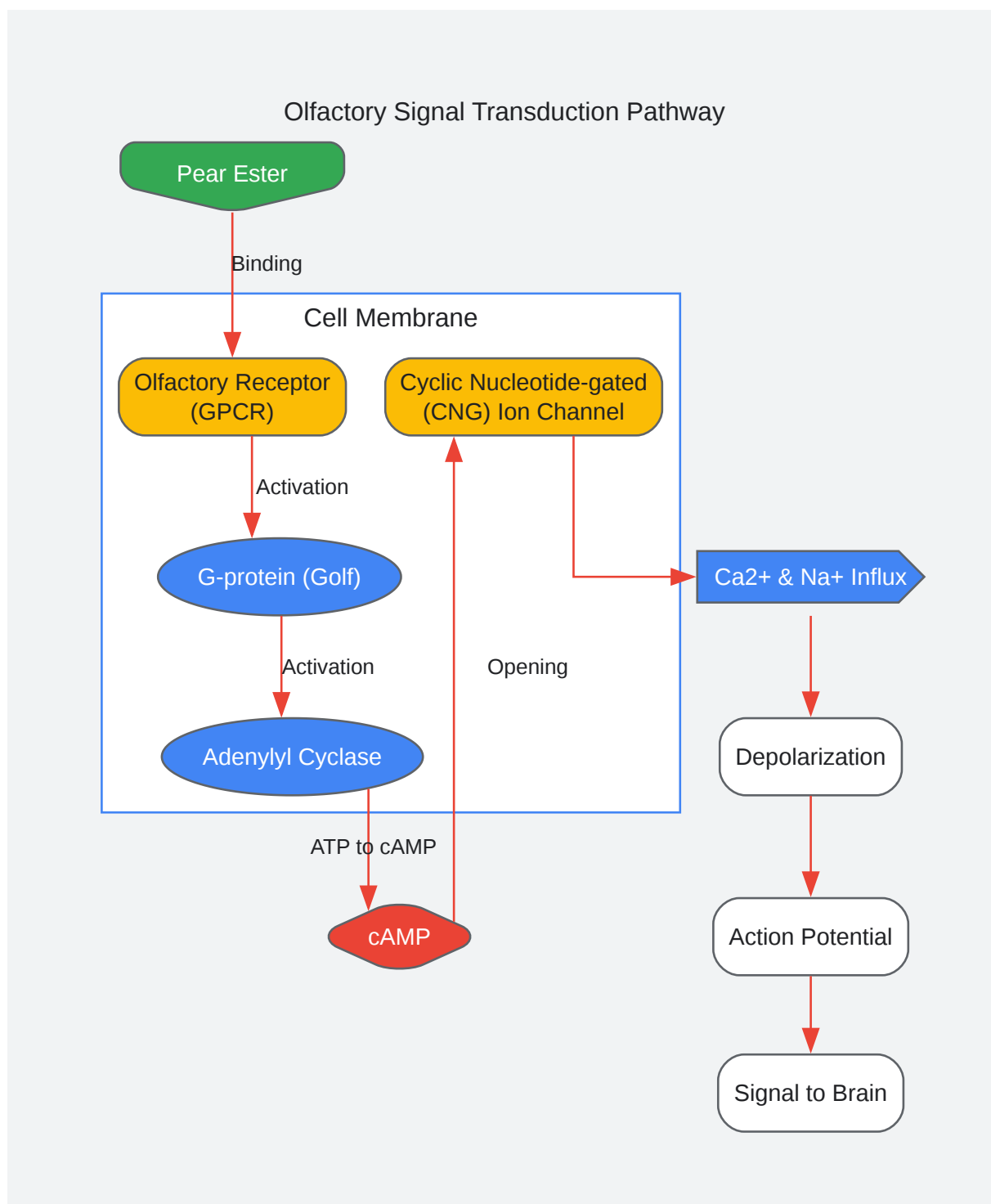
[Click to download full resolution via product page](#)

### Biosynthesis of Pear Ester via the LOX Pathway

The pathway begins with the oxygenation of unsaturated fatty acids, such as linoleic and linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides.<sup>[12][13]</sup> These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes.<sup>[12]</sup> Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols. Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acyl-CoA molecules to produce a variety of volatile esters, including pear ester.<sup>[12]</sup>

## Olfactory Perception of Pear Ester

The perception of pear ester, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).



[Click to download full resolution via product page](#)

### Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as pear ester, to its specific OR causes a conformational change in the receptor, leading to the activation of a specialized G-protein

(G $\alpha$ olf).[14][15] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) ions into the cell.[14] This influx of positive ions depolarizes the neuron, and if the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the pear aroma.

## Experimental Protocols

### Synthesis of Ethyl (2E,4Z)-2,4-decadienoate

A common method for the synthesis of pear ester involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a 1-heptenyllithium cuprate complex. This complex is then reacted with ethyl propiolate to yield a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product (typically >92%).[1][3] The final product is purified by fractional distillation.[3]

A detailed, experimentally simple, and less expensive procedure involves the rearrangement of  $\beta$ -allenic esters.[16]

Materials:

- 1-Octyn-3-ol
- Triethyl orthoacetate
- Propionic acid (catalyst)
- Aluminum oxide (activated)
- Benzene (or a suitable alternative solvent)
- Standard laboratory glassware for reflux and distillation

Procedure:

- Preparation of Ethyl 3,4-decadienoate ( $\beta$ -allenic ester):

- In a reaction flask, combine 1-octyn-3-ol and an excess of triethyl orthoacetate.
- Add a catalytic amount of propionic acid.
- Heat the mixture until the starting material is consumed (typically 6-8 hours), monitoring by a suitable method (e.g., TLC or GC).
- Remove the excess triethyl orthoacetate under reduced pressure.
- Distill the residue under reduced pressure to obtain the  $\beta$ -allenic ester.[16]
- Rearrangement to Ethyl (E,Z)-2,4-decadienoate:
  - In a dry, round-bottomed flask, activate aluminum oxide by heating at 200°C for 2 hours under reduced pressure.
  - Fit the flask with a reflux condenser under a nitrogen atmosphere.
  - Add benzene and the prepared  $\beta$ -allenic ester to the flask.
  - Heat the mixture at reflux with vigorous stirring for approximately 5 hours.[16]
  - Monitor the reaction for the disappearance of the starting material.
- Purification:
  - After cooling, filter the reaction mixture to remove the aluminum oxide.
  - Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl (E,Z)-2,4-decadienoate.[3]

## Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.

#### Instrumentation:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or HP-INNOWAX).  
[\[17\]](#)
- Humidified air supply for the olfactory port.

#### Procedure:

- Sample Preparation:
  - Prepare a solution of the pear ester sample in a suitable solvent (e.g., dichloromethane or ethanol) at an appropriate concentration for GC analysis.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5 °C/min) to a final temperature of 240 °C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Split Ratio: Adjust according to sample concentration.
- Olfactometry:
  - The effluent from the GC column is split between the FID and the olfactory port.
  - A trained panelist sniffs the effluent from the olfactory port and records the retention time and a descriptor for each odor perceived.
  - The intensity of each odor can also be rated on a scale.



- Data Analysis:
  - The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.
  - For identification, the GC can be coupled with a mass spectrometer (GC-MS).

## Headspace Solid-Phase Microextraction (HS-SPME) for Pear Volatiles

HS-SPME is a solvent-free sample preparation technique ideal for the analysis of volatile compounds from solid or liquid samples.

Materials:

- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[\[17\]](#)
- SPME vial with a septum cap.
- Heating and stirring module.

Procedure:

- Sample Preparation:
  - Place a known amount of the pear sample (e.g., pear puree or juice) into an SPME vial.
  - An internal standard can be added for quantitative analysis.
  - The addition of salt (e.g., NaCl) can enhance the release of volatiles.[\[18\]](#)
- Extraction:
  - Seal the vial and place it in the heating module at a controlled temperature (e.g., 40-60 °C).
  - Allow the sample to equilibrate for a set time (e.g., 15 minutes).

- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
- Desorption and Analysis:
  - Retract the fiber and insert it into the heated injector of the GC or GC-MS system for thermal desorption of the analytes.
  - The GC analysis proceeds as described in the GC-O protocol.

## Sensory Evaluation of Pear Ester

Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of pear ester.

Procedure:

- Panelist Training:
  - Select and train a panel of assessors (typically 8-12 individuals) to recognize and quantify the key aroma and flavor attributes of pear and pear-related compounds.
  - Develop a consensus vocabulary of sensory descriptors.
- Sample Preparation:
  - Prepare solutions of pear ester at different concentrations in a neutral medium (e.g., water with a small amount of ethanol for solubility, or deodorized oil).
  - Present the samples in coded, identical containers.
- Evaluation:
  - Panelists evaluate the samples in a controlled environment (sensory booths).
  - Assessors rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
- Data Analysis:

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

## Conclusion

Pear ester is a fascinating molecule with a rich and complex flavor and fragrance profile that is integral to the sensory experience of pears and a valuable component in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of its chemical and physical properties, its natural occurrence, and the biochemical pathways that govern its formation and perception. The detailed experimental protocols for its synthesis, analysis, and sensory evaluation offer a practical resource for researchers and professionals seeking to further explore and utilize this important flavor and fragrance compound. A deeper understanding of pear ester not only aids in the development of new food and consumer products but also provides insights into the intricate world of chemical communication in nature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [img.perfumerflavorist.com](http://img.perfumerflavorist.com) [[img.perfumerflavorist.com](http://img.perfumerflavorist.com)]
- 2. ScenTree - Pear Ester (CAS N° 3025-30-7) [[scentree.co](http://scentree.co)]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [[chemicalbook.com](http://chemicalbook.com)]
- 4. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 5. Ethyl 2,4-decadienoate, (2E,4Z)- | C<sub>12</sub>H<sub>20</sub>O<sub>2</sub> | CID 5281162 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. [firmenich.com](http://firmenich.com) [[firmenich.com](http://firmenich.com)]
- 7. [perfumersupplyhouse.com](http://perfumersupplyhouse.com) [[perfumersupplyhouse.com](http://perfumersupplyhouse.com)]
- 8. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [[thegoodscentscompany.com](http://thegoodscentscompany.com)]
- 9. [perfumerflavorist.com](http://perfumerflavorist.com) [[perfumerflavorist.com](http://perfumerflavorist.com)]

- 10. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Flavor and Fragrance Profile of Pear Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15475613#flavor-and-fragrance-profile-of-pear-ester]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)